molecular formula C14H22N2 B1299697 1-(4-Isopropylbenzyl)piperazine CAS No. 23145-95-1

1-(4-Isopropylbenzyl)piperazine

Cat. No.: B1299697
CAS No.: 23145-95-1
M. Wt: 218.34 g/mol
InChI Key: HOBCRUDGINOFNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Isopropylbenzyl)piperazine is an organic compound with the molecular formula C14H22N2 It is a derivative of piperazine, a heterocyclic amine, and features a benzyl group substituted with an isopropyl group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Isopropylbenzyl)piperazine can be synthesized through several methods. One common approach involves the reaction of 1-benzylpiperazine with isopropyl bromide under basic conditions. The reaction typically proceeds as follows:

    Reactants: 1-benzylpiperazine, isopropyl bromide

    Conditions: Basic medium (e.g., sodium hydroxide), solvent (e.g., ethanol), reflux

    Reaction: [ \text{C}_6\text{H}_5\text{CH}_2\text{N}_2\text{C}_4\text{H}_8 + \text{CH}_3\text{CH}(\text{CH}_3)\text{Br} \rightarrow \text{C}_6\text{H}_4(\text{CH}_2\text{N}_2\text{C}_4\text{H}_8)(\text{CH}(\text{CH}_3)_2) + \text{NaBr} ]

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include:

    Reactors: Large-scale reactors with efficient mixing and temperature control

    Purification: Techniques such as distillation, crystallization, or chromatography to ensure high purity

    Quality Control: Rigorous testing to meet industry standards

Chemical Reactions Analysis

Types of Reactions: 1-(4-Isopropylbenzyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or piperazine nitrogen atoms, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic medium

    Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions

    Substitution: Alkyl halides, acyl chlorides; basic or neutral medium

Major Products:

    Oxidation: Ketones, carboxylic acids

    Reduction: Amines, alcohols

    Substitution: Alkylated or acylated derivatives

Scientific Research Applications

1-(4-Isopropylbenzyl)piperazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial or antiparasitic properties.

    Medicine: Explored for its potential therapeutic effects, including as an intermediate in the synthesis of drugs targeting neurological disorders.

    Industry: Utilized in the development of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(4-Isopropylbenzyl)piperazine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as receptors or enzymes, modulating their activity. For example, it could act as an agonist or antagonist at neurotransmitter receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

1-(4-Isopropylbenzyl)piperazine can be compared with other piperazine derivatives, such as:

    1-Benzylpiperazine: Lacks the isopropyl group, leading to different chemical and biological properties.

    1-(4-Methylbenzyl)piperazine: Substituted with a methyl group instead of an isopropyl group, resulting in variations in reactivity and activity.

    1-(4-Chlorobenzyl)piperazine:

Uniqueness: The presence of the isopropyl group in this compound imparts unique steric and electronic properties, influencing its reactivity and interactions with biological targets. This makes it a valuable compound for specific research and industrial applications.

Properties

IUPAC Name

1-[(4-propan-2-ylphenyl)methyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2/c1-12(2)14-5-3-13(4-6-14)11-16-9-7-15-8-10-16/h3-6,12,15H,7-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOBCRUDGINOFNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CN2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60368951
Record name 1-(4-isopropylbenzyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60368951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23145-95-1
Record name 1-(4-isopropylbenzyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60368951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-{[4-(propan-2-yl)phenyl]methyl}piperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Synthesized according to General Procedure A: 4-isopropylbenzyl chloride (4{19}, 5 g, 29.6 mmol, 1 equiv.), piperazine (15.3 g, 177.9 mmol, 6 equiv.), THF (64.9 mL). Purification with flash column chromatography on silica gel (4:1 EtOAc:MeOH) afforded 5{19} (5.82 g, 90%) as a white solid. 1H-NMR (500 MHz, CDCl3): δ 7.21 (d, 2H, J=8.0 Hz), 7.14 (d, 2H, J=8.0 Hz), 4.15 (q, 2H, J=7.0 Hz), 3.43 (s, 2H), 2.89-2.84 (m, 5H), 2.39 (br s, 4H), 2.25 (br s, 1H), 1.22 (d, 6H, J=6.5 Hz). 13C-NMR (125 MHz, CDCl3): δ 147.3, 135.0, 128.9, 125.9, 63.2, 54.1, 45.7, 33.5, 23.8.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
15.3 g
Type
reactant
Reaction Step Two
Name
Quantity
64.9 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Isopropylbenzyl)piperazine
Reactant of Route 2
Reactant of Route 2
1-(4-Isopropylbenzyl)piperazine
Reactant of Route 3
Reactant of Route 3
1-(4-Isopropylbenzyl)piperazine
Reactant of Route 4
Reactant of Route 4
1-(4-Isopropylbenzyl)piperazine
Reactant of Route 5
Reactant of Route 5
1-(4-Isopropylbenzyl)piperazine
Reactant of Route 6
Reactant of Route 6
1-(4-Isopropylbenzyl)piperazine
Customer
Q & A

Q1: What is the significance of incorporating 1-(4-Isopropylbenzyl)piperazine into the Prottremin structure?

A1: Researchers synthesized a new Prottremin derivative by introducing this compound to the core structure. This modification was achieved through an epoxide ring-opening reaction with this compound, resulting in (1R,2R,6S)-2(4-(4-isopropylbenzyl)piperazin-1-yl)-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-enol. [] The study aimed to investigate if this structural alteration could potentially enhance the antiparkinsonian activity observed in the parent compound, Prottremin. Further research is needed to fully understand the impact of this specific modification on the compound's activity and to explore its potential therapeutic benefits in the context of Parkinson's disease.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.